![molecular formula C10H13NO2 B188775 Ethyl 3-(aminomethyl)benzoate CAS No. 115868-92-3](/img/structure/B188775.png)
Ethyl 3-(aminomethyl)benzoate
Overview
Description
Ethyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C10H13NO2 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an aminomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(aminomethyl)benzoate typically involves the following steps:
Esterification: Benzoic acid is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form ethyl benzoate.
Nitration: Ethyl benzoate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position, forming ethyl 3-nitrobenzoate.
Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in ethyl 3-aminobenzoate.
Aminomethylation: Finally, ethyl 3-aminobenzoate is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aminomethyl group is oxidized to a carboxyl group, forming ethyl 3-(carboxymethyl)benzoate.
Reduction: The compound can be reduced to form ethyl 3-(methylamino)benzoate using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Ethyl 3-(carboxymethyl)benzoate.
Reduction: Ethyl 3-(methylamino)benzoate.
Substitution: Ethyl 3-(halomethyl)benzoate or ethyl 3-(alkylamino)benzoate.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 3-(aminomethyl)benzoate is characterized by its ethyl ester group attached to a benzoic acid moiety, with an aminomethyl substituent at the meta position of the benzene ring. The compound can be synthesized through the esterification of 3-(aminomethyl)benzoic acid with ethanol, often in the presence of hydrochloric acid to enhance yield and purity. This process can be optimized using advanced techniques such as continuous flow reactors for industrial applications .
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Properties : this compound has been identified as a potential inhibitor of histone deacetylases (HDACs), particularly HDAC6, which is implicated in cancer progression. In vitro studies have demonstrated its ability to increase acetylation of α-tubulin, enhancing microtubule stability and cellular function .
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from degeneration by modulating protein acetylation states, suggesting potential therapeutic applications in neurodegenerative diseases .
2. Organic Synthesis
- This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
- The compound can be used to develop new antibiotics or adjunct therapies due to its antimicrobial properties against various bacterial strains .
3. Biochemical Research
- The compound is utilized in studying biochemical pathways and enzyme interactions. Its aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity .
HDAC Inhibition
A study highlighted that this compound effectively inhibited HDAC6 in preclinical models, leading to increased cellular acetylation levels. This suggests its potential as a therapeutic agent in cancer treatment .
Cytotoxicity
In vitro assays revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. Structural modifications could enhance efficacy against specific tumors, indicating a pathway for developing targeted cancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid derivatives that may further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 3-aminobenzoate: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
Methyl 3-(aminomethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 4-(aminomethyl)benzoate: The aminomethyl group is positioned at the para position, leading to different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both an ester and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Biological Activity
Ethyl 3-(aminomethyl)benzoate, an organic compound with the molecular formula C11H15N2O2, belongs to the class of amino benzoate derivatives. Its structure comprises a benzoate group linked to an aminomethyl substituent, which positions it as a significant intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activities, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzene ring with an amino group and an ethyl ester. The specific positioning of the amino group influences its reactivity and biological activity compared to other similar compounds. Below is a comparison table of related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-(aminomethyl)benzoate | C11H15N2O2 | Different position of the amino group |
Mthis compound | C10H13N2O2 | Methyl group instead of ethyl |
Ethyl p-aminobenzoate | C9H11N1O2 | Para position substitution on the benzene ring |
Ethyl 4-amino-3-methylbenzoate | C11H15N2O2 | Contains a methyl group at the meta position |
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that amino benzoic acid derivatives possess antimicrobial effects against various pathogens. For instance, this compound has demonstrated inhibitory activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, indicating their potential in treating inflammatory diseases.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with biological targets such as enzymes and receptors, which could influence drug design and efficacy.
Case Studies
- Antimicrobial Activity : A study conducted on various amino benzoic acid derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at different concentrations, showing a dose-dependent response in inhibiting bacterial growth.
- Inflammation Modulation : In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in anti-inflammatory therapies.
Synthesis Methods
This compound can be synthesized through several methods:
Properties
IUPAC Name |
ethyl 3-(aminomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYSCFXZWYNPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876026 | |
Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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